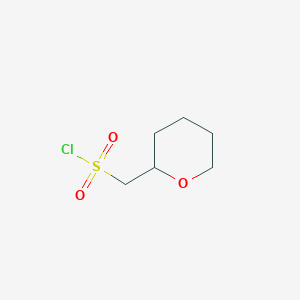

Oxan-2-ylmethanesulfonyl chloride

Description

Contextualization within Organosulfur Compounds and Cyclic Ethers

Oxan-2-ylmethanesulfonyl chloride belongs to the broad class of organosulfur compounds, which are organic molecules containing a carbon-sulfur bond. wikipedia.orgtaylorandfrancis.com These compounds are ubiquitous in nature and play crucial roles in biochemistry, being found in essential amino acids like cysteine and methionine. wikipedia.orgbritannica.com In synthetic organic chemistry, organosulfur compounds are prized for their diverse reactivity. youtube.comnih.gov The sulfur atom can exist in various oxidation states, leading to a wide array of functional groups with distinct chemical properties. nih.gov

Simultaneously, this compound features an oxane ring, a six-membered cyclic ether. Cyclic ethers are prevalent structural motifs in numerous natural products and biologically active molecules. The incorporation of an oxane ring can influence a molecule's solubility, polarity, and ability to interact with biological targets. The combination of the sulfonyl chloride functionality with the oxane scaffold in this compound creates a bifunctional reagent with significant potential for constructing intricate molecular architectures.

Significance of Sulfonyl Chlorides as Synthetic Intermediates and Reagents

Sulfonyl chlorides (R-SO₂Cl) are a highly important class of organic reagents and synthetic intermediates. magtech.com.cnenamine.net Their utility is primarily derived from the high reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. This reactivity allows for the facile introduction of the sulfonyl group (-SO₂) into a wide range of molecules. magtech.com.cn

One of the most common applications of sulfonyl chlorides is in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties. enamine.netacs.org The reaction of a sulfonyl chloride with a primary or secondary amine forms a stable sulfonamide linkage. rsc.org Furthermore, sulfonyl chlorides can be used to prepare sulfonate esters by reacting them with alcohols. nih.gov These esters are excellent leaving groups in substitution and elimination reactions, further highlighting the versatility of sulfonyl chlorides in organic synthesis. youtube.com They also serve as precursors for other important functional groups like sulfones and sulfinic acids. nih.gov

Overview of Oxane-Containing Scaffolds in Contemporary Chemical Synthesis

Oxane-containing scaffolds, also known as tetrahydropyrans, are of considerable interest in modern chemical synthesis, particularly in the field of drug discovery. nih.govacs.org The incorporation of an oxane ring into a molecule can impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, which are critical for the development of new drug candidates. acs.org

The rigid, three-dimensional structure of the oxane ring provides a defined spatial arrangement for appended functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. acs.org Consequently, a wide variety of synthetic methods have been developed to construct and functionalize oxane-containing scaffolds. researchgate.netfrontiersin.org The availability of building blocks like this compound, which combine the oxane motif with a reactive handle, facilitates the exploration of new chemical space and the synthesis of novel and complex molecules with potential applications in medicine and materials science. mdpi.com

| Property | Value |

| Molecular Formula | C6H11ClO3S uni.lu |

| Molecular Weight | 198.67 g/mol |

| InChI | InChI=1S/C6H11ClO3S/c7-11(8,9)5-6-3-1-2-4-10-6/h6H,1-5H2 uni.lu |

| InChIKey | SMEXTXISKUYKPO-UHFFFAOYSA-N uni.lu |

| SMILES | C1CCOC(C1)CS(=O)(=O)Cl uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxan-2-ylmethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c7-11(8,9)5-6-3-1-2-4-10-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEXTXISKUYKPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Oxan 2 Ylmethanesulfonyl Chloride

Established and Novel Synthetic Routes to Oxan-2-ylmethanesulfonyl Chloride

The synthesis of this compound, a key intermediate for various chemical transformations, can be approached through several synthetic strategies. These methods typically involve the construction of the sulfonyl chloride moiety from a suitable oxane-containing precursor.

Strategies for Preparation from Oxane Derivatives and Sulfonyl Precursors

The preparation of this compound fundamentally relies on the introduction of a chlorosulfonylmethyl group at the 2-position of the oxane ring. Several plausible, though not explicitly documented for this specific molecule, synthetic routes can be proposed based on established methodologies for sulfonyl chloride synthesis.

One potential strategy begins with a pre-existing oxane derivative, such as 2-(chloromethyl)oxane. This starting material could be converted to an S-alkyl isothiouronium salt by reaction with thiourea. Subsequent oxidative chlorination of this salt, a method that has proven effective for a variety of alkyl halides, would then yield the desired this compound. organic-chemistry.org This approach is advantageous due to the ready availability of alkyl halides and the relatively mild conditions required for the transformation. organic-chemistry.org

Another viable route could involve the direct conversion of a corresponding thiol precursor, (oxan-2-yl)methanethiol, to the sulfonyl chloride. This transformation can be achieved through oxidative chlorination using reagents like chlorine in an aqueous medium or a combination of hydrogen peroxide and thionyl chloride. orgsyn.org

Furthermore, a synthetic pathway starting from 2-(hydroxymethyl)oxane is conceivable. This alcohol could be converted to a mesylate, which then could be displaced by a sulfur nucleophile to form a thioacetate (B1230152) or a similar sulfur-containing intermediate. Subsequent oxidation and chlorination would lead to the target sulfonyl chloride. researchgate.net

Investigation of Reaction Conditions and Optimization Protocols

The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. For the oxidative chlorination of an S-alkyl isothiouronium salt derived from 2-(chloromethyl)oxane, typical conditions involve the use of a chlorinating agent such as N-chlorosuccinimide (NCS) or bleach (sodium hypochlorite (B82951) solution) in a suitable solvent system. organic-chemistry.org The temperature is a critical parameter and is often kept low to minimize side reactions. The stoichiometry of the reagents, particularly the oxidizing and chlorinating agents, needs to be carefully controlled.

In the case of synthesizing sulfonyl chlorides from thiols, the choice of oxidizing and chlorinating agents significantly impacts the reaction outcome. For instance, the use of hydrogen peroxide with a chlorinating agent like thionyl chloride can be highly effective. orgsyn.org The reaction is often performed in a biphasic system or in the presence of a phase-transfer catalyst to improve efficiency.

For methods involving the formation of sulfonyl chlorides from sulfonic acids, reagents like oxalyl chloride or thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) are commonly employed. google.comgoogle.com The reaction temperature and the rate of addition of the chlorinating agent are key parameters to control to avoid degradation of the product.

Catalytic Approaches in the Synthesis of this compound

Catalysis offers pathways to more efficient and environmentally benign syntheses of sulfonyl chlorides. While specific catalytic methods for this compound are not detailed in the literature, general catalytic approaches can be applied.

For instance, metal catalysts can be employed in the synthesis of sulfonyl chlorides. A Sandmeyer-type reaction, which traditionally uses copper salts to convert an amino group to a sulfonyl chloride via a diazonium salt, could be adapted if a suitable amino-substituted oxane precursor were available. organic-chemistry.org

More recently, photoredox catalysis has emerged as a powerful tool for organic synthesis. nih.gov The use of a photocatalyst, such as potassium poly(heptazine imide) (K-PHI), has been shown to facilitate the synthesis of sulfonyl chlorides from various thio-precursors under irradiation with light of a specific wavelength. nih.gov This method offers the potential for high selectivity and mild reaction conditions.

Furthermore, the use of catalysts in the chlorination of sulfonic acids is well-established. N,N-Dialkylcarboxamides like DMF are known to catalyze the reaction of sulfonic acids with phosgene (B1210022) or its equivalents to form sulfonyl chlorides. google.com

Precursor Utilization in Downstream Derivatization

This compound is a versatile precursor for the synthesis of a variety of sulfonyl derivatives, primarily through nucleophilic substitution at the sulfur atom.

Preparation of Structurally Diverse Sulfonate Esters

The reaction of this compound with alcohols in the presence of a base, such as pyridine (B92270) or triethylamine, is a standard method for the preparation of sulfonate esters. periodicchemistry.comyoutube.com This reaction proceeds with the retention of the stereochemistry at the alcohol center. youtube.com The choice of alcohol allows for the introduction of a wide range of functionalities.

The reaction conditions for sulfonate ester formation typically involve mixing the sulfonyl chloride and the alcohol in an appropriate solvent, followed by the addition of a base to neutralize the hydrochloric acid generated during the reaction. periodicchemistry.comenovatia.com Extreme conditions, such as high concentrations of both the sulfonic acid precursor and the alcohol with minimal water, can also drive the formation of sulfonate esters. enovatia.com Catalytic methods, for example using indium or ytterbium(III) trifluoromethanesulfonate, can also facilitate this transformation. organic-chemistry.org

Below is a table of representative sulfonate esters that could be synthesized from this compound and various alcohols.

| Alcohol | Sulfonate Ester Product Name |

| Methanol | Methyl (oxan-2-yl)methanesulfonate |

| Ethanol | Ethyl (oxan-2-yl)methanesulfonate |

| Isopropanol | Isopropyl (oxan-2-yl)methanesulfonate |

| Phenol | Phenyl (oxan-2-yl)methanesulfonate |

| Benzyl alcohol | Benzyl (oxan-2-yl)methanesulfonate |

Synthesis of Other Sulfonyl Derivatives and Analogues

Beyond sulfonate esters, this compound can be converted into a range of other important sulfonyl derivatives. The most common of these are sulfonamides, which are typically synthesized by reacting the sulfonyl chloride with a primary or secondary amine. orgsyn.orgnih.gov This reaction is generally carried out in the presence of a base to scavenge the HCl produced. nih.gov The vast array of commercially available amines allows for the synthesis of a large and diverse library of sulfonamides.

The synthesis of sulfonamides from sulfonyl chlorides is a robust and widely used reaction in medicinal chemistry and materials science. orgsyn.org The reaction conditions are generally mild, and the products are often stable and easily purified.

Additionally, sulfonyl chlorides can be used to synthesize other sulfur-containing compounds. For example, they can be precursors for thioethers through reductive coupling reactions catalyzed by transition metals like palladium. researchgate.net

The table below illustrates some of the other sulfonyl derivatives that could be prepared from this compound.

| Reagent | Derivative Product Name |

| Ammonia (B1221849) | (Oxan-2-yl)methanesulfonamide |

| Methylamine | N-Methyl(oxan-2-yl)methanesulfonamide |

| Aniline | N-Phenyl(oxan-2-yl)methanesulfonamide |

| Sodium Azide | (Oxan-2-yl)methanesulfonyl azide |

Reaction Mechanisms and Kinetics of Transformations Involving Oxan 2 Ylmethanesulfonyl Chloride

Nucleophilic Substitution Pathways at the Sulfonyl Center

Nucleophilic substitution at the sulfonyl sulfur is the most characteristic reaction of sulfonyl chlorides. For primary and secondary alkanesulfonyl chlorides, like Oxan-2-ylmethanesulfonyl chloride, these reactions are predominantly bimolecular and are believed to proceed through a concerted Sₙ2-like mechanism nih.gov. The alternative Sₙ1 pathway is generally considered unfavorable due to the high energy and instability of the resulting sulfonyl cation nih.gov. Mechanistic understanding often involves drawing analogies from the well-studied substitutions at carbon centers, though substitution at sulfur can be more complex due to the potential for hypervalent intermediates mdpi.com.

The nucleophilic substitution at the tetracoordinate sulfur of sulfonyl chlorides is generally accepted to proceed via a synchronous Sₙ2 mechanism, characterized by a single transition state nih.govmdpi.com. This pathway is analogous to the classic Sₙ2 reaction at a saturated carbon atom and results in the inversion of stereochemical configuration at the sulfur center nih.gov.

The mechanism involves the nucleophile attacking the electrophilic sulfur atom from the backside, relative to the chloride leaving group. This leads to a trigonal bipyramidal transition state where the incoming nucleophile and the departing chloride ion occupy the apical positions cdnsciencepub.com. As the new bond between the nucleophile and sulfur forms, the sulfur-chlorine bond simultaneously breaks.

While direct stereochemical studies on this compound are unavailable, the principle of Walden inversion is a cornerstone of Sₙ2 reactions and is expected to apply libretexts.org. If the sulfur atom were a chiral center, the reaction would proceed with 100% inversion of configuration libretexts.org. This stereospecificity is a key indicator of a concerted Sₙ2 pathway libretexts.org.

An Sₙ1, or dissociative, mechanism for sulfonyl chlorides is generally disfavored. This pathway would involve the slow, unimolecular dissociation of the chloride ion to form a highly unstable sulfonyl cation, followed by rapid attack by a nucleophile nih.govlibretexts.org. The high heterolytic bond-dissociation energies of sulfonyl chlorides make the formation of these sulfonyl cations energetically prohibitive under typical solvolytic conditions nih.gov.

While some studies have proposed a mixed Sₙ2–Sₙ1 or a shift toward an Sₙ1 mechanism in highly ionizing (polar) solvents, this is not the dominant pathway for most sulfonyl chlorides, especially primary and secondary ones nih.govrsc.org. Even for substrates like 2,4,6-trimethylbenzenesulfonyl chloride, studies in strongly ionizing solvents like 97% trifluoroethanol (TFE) found no evidence for a changeover to an Sₙ1 process, as indicated by very negative entropies of activation, which are consistent with a bimolecular (Sₙ2) process nih.gov.

For this compound, which is a primary alkanesulfonyl chloride, an Sₙ1 mechanism is highly unlikely. The formation of a primary sulfonyl cation would be particularly unstable. Furthermore, while carbocation rearrangements are a hallmark of Sₙ1 reactions at carbon, they are not a feature of the substitution at the sulfur center youtube.com.

The kinetics of nucleophilic substitution on sulfonyl chlorides are significantly influenced by the nature of the nucleophile and the properties of the solvent. As expected for a bimolecular (Sₙ2) process, the reaction rate is dependent on the concentration of both the sulfonyl chloride and the nucleophile ulethbridge.ca.

Nucleophile Strength: The rate of reaction is highly sensitive to the strength of the attacking nucleophile. Stronger nucleophiles lead to faster reactions. For instance, the selectivity ratio (kₒₕ⁻/kₕ₂ₒ) for benzenesulfonyl chloride is approximately 7 x 10⁸, indicating a much faster reaction with the potent hydroxide (B78521) nucleophile compared to water nih.gov. This high sensitivity to nucleophile strength is a key characteristic of an Sₙ2 pathway nih.gov.

Solvent Polarity: The solvent plays a crucial role in mediating the reaction. The extended Grunwald-Winstein equation is often used to correlate solvolysis rates, taking into account both solvent nucleophilicity (Nₜ) and solvent ionizing power (Yₐₗ) nih.govnih.gov.

Polar protic solvents (e.g., water, alcohols) can stabilize the charged transition state through hydrogen bonding, which can accelerate the reaction rate libretexts.org. However, they can also solvate the nucleophile, potentially reducing its reactivity libretexts.org.

Polar aprotic solvents (e.g., acetonitrile (B52724), DMSO) are also effective. Studies of chloride exchange in arenesulfonyl chlorides have often been conducted in acetonitrile mdpi.comnih.gov. These solvents can dissolve ionic nucleophiles while not overly solvating them, preserving their nucleophilic strength.

The interplay between these factors is complex. For alkanesulfonyl and arenesulfonyl chlorides, correlations using the Grunwald-Winstein equation generally show significant sensitivity to both solvent nucleophilicity and ionizing power, consistent with a bimolecular Sₙ2 mechanism nih.govnih.gov.

| Parameter | Influence on Sₙ2 Rate | Rationale |

|---|---|---|

| Nucleophile Strength | Stronger nucleophile = Faster rate | The nucleophile is involved in the rate-determining step of a bimolecular reaction. ulethbridge.ca |

| Solvent Polarity (Protic) | Increases rate | Stabilizes the polar, charged transition state. libretexts.org |

| Substrate Steric Hindrance | More hindrance = Slower rate | The nucleophile must access the sulfur atom via backside attack. Increased bulk hinders this approach. ulethbridge.ca |

| Leaving Group Ability | Better leaving group = Faster rate | The S-Cl bond is broken in the rate-determining step. Chloride is a good leaving group. |

Reactivity as an Electrophilic Reagent

The fundamental reactivity of this compound stems from the electrophilic nature of its sulfur atom. This makes it an excellent reagent for reacting with a wide variety of nucleophiles. This process, often called sulfonylation, is a primary method for forming sulfonate esters and sulfonamides, which are important functional groups in organic and medicinal chemistry magtech.com.cnresearchgate.net.

Common reactions include:

Reaction with Alcohols: In the presence of a non-nucleophilic base like pyridine (B92270), this compound will react with alcohols to form sulfonate esters. The base serves to neutralize the HCl byproduct youtube.com. The resulting sulfonate group is an excellent leaving group in subsequent substitution reactions.

Reaction with Amines: Primary and secondary amines readily attack the sulfonyl chloride to produce the corresponding sulfonamides. Typically, two equivalents of the amine are used, with one acting as the nucleophile and the second as a base to quench the generated HCl.

The general mechanism for these reactions is the standard nucleophilic substitution at the sulfonyl center, as detailed in section 3.1.

Radical-Mediated Reactions and Pathways

Beyond its ionic chemistry, this compound can also participate in radical reactions. Sulfonyl chlorides are effective precursors for generating sulfonyl radicals (RSO₂•) magtech.com.cn. This is typically achieved through the use of a photocatalyst under visible light irradiation or other radical initiation methods nih.govrsc.org.

Once formed, the oxan-2-ylmethanesulfonyl radical can engage in various transformations, most notably addition to unsaturated systems like alkenes and alkynes nih.gov. A prominent example is the hydrosulfonylation of alkenes. The proposed mechanism involves several key steps nih.gov:

Initiation: A photocatalyst, upon absorbing light, transfers an electron to the sulfonyl chloride, which then fragments to release a chloride anion and the sulfonyl radical.

Propagation: The sulfonyl radical adds to an alkene, generating a carbon-centered radical intermediate.

Chain Transfer: This carbon-centered radical then abstracts a hydrogen atom from a suitable hydrogen atom donor (HAD), such as tris(trimethylsilyl)silane, to yield the final hydrosulfonylated product and regenerate a silyl (B83357) radical to continue the chain.

These radical pathways provide a complementary method to ionic reactions for forming carbon-sulfur bonds, particularly to sp³-hybridized carbon atoms nih.gov.

Kinetics of Reaction Initiation and Propagation in Various Media

Initiation Kinetics: In photoredox-catalyzed reactions, the rate of initiation is dependent on factors such as the quantum yield of the photocatalyst, the concentration of the catalyst and the sulfonyl chloride, and the intensity of the light source. The initial step is the single-electron transfer (SET) from the excited photocatalyst to the sulfonyl chloride, leading to its fragmentation nih.gov. The kinetics are governed by the efficiency of this electron transfer and subsequent fragmentation.

Computational Modeling of Reaction Energetics and Transition States

Computational modeling serves as a powerful tool for elucidating the intricate details of reaction mechanisms, including the energetics and geometries of transition states, which are often challenging to study experimentally. While specific computational studies focused exclusively on this compound are not extensively available in peer-reviewed literature, the general principles and methodologies applied to other sulfonyl chlorides can provide significant insights into its expected reactivity. Density Functional Theory (DFT) is a commonly employed method for these investigations, offering a balance between computational cost and accuracy. researchgate.net

For instance, in a hypothetical S(_N)2 reaction involving the displacement of the chloride ion by a nucleophile, computational modeling can map the entire reaction coordinate. This would involve calculating the energy of the system as the nucleophile approaches the sulfur atom and the chloride ion departs. The highest point on this energy profile corresponds to the transition state, and its structure can be optimized to understand the bonding and geometry at this critical point.

Key parameters that can be extracted from these computational models include bond lengths and angles of the transition state, as well as the distribution of charges. This information is invaluable for understanding the factors that influence the reaction rate and selectivity. For example, the presence of the oxane ring in this compound could sterically and electronically influence the approach of a nucleophile to the sulfonyl group, a factor that can be quantified through computational analysis.

Illustrative Data from a Hypothetical DFT Study

To illustrate the type of data generated from such studies, the following table presents hypothetical activation and reaction energies for the reaction of this compound with different nucleophiles, calculated at a representative level of theory (e.g., B3LYP/6-311+G(d,p)).

| Nucleophile | Activation Energy (ΔG‡) in kcal/mol | Reaction Energy (ΔGᵣ) in kcal/mol |

| Hydroxide (OH⁻) | 15.2 | -25.8 |

| Ammonia (B1221849) (NH₃) | 18.5 | -10.3 |

| Water (H₂O) | 25.1 | -5.2 |

| Methoxide (CH₃O⁻) | 14.8 | -26.5 |

Note: The data in this table is purely illustrative and intended to demonstrate the outputs of a computational study. It is not based on published experimental or computational results for this compound.

Such a table would allow for a direct comparison of the reactivity of different nucleophiles. A lower activation energy would imply a faster reaction rate. The reaction energy indicates the thermodynamic driving force for the reaction.

Applications in Advanced Organic Synthesis

Functionalization of Complex Organic Substrates

The introduction of the oxan-2-ylmethanesulfonyl group into complex molecules is a key application of this reagent. This functionalization can alter the steric and electronic properties of the substrate, paving the way for further transformations.

The precise control of reactivity at specific sites within a multifunctional molecule is a cornerstone of modern synthesis. Alkanesulfonyl chlorides, the class of compounds to which Oxan-2-ylmethanesulfonyl chloride belongs, are instrumental in achieving such selectivity. A reaction is considered chemoselective if it acts on one functional group in the presence of others, and regioselective if it occurs at a particular position on a molecule. youtube.comslideshare.net

A notable example of this principle is the regioselective chlorination of cellulose (B213188) esters using methanesulfonyl chloride, a close structural analog of this compound. In this transformation, the primary alcohol groups of cellulose acetate (B1210297) are selectively chlorinated in an essentially quantitative yield. nih.gov This high degree of regioselectivity for the C-6 primary hydroxyl group over the secondary hydroxyl groups demonstrates the utility of such reagents in modifying complex biopolymers. nih.gov This process affords 6-chloro-6-deoxycellulose esters, which are valuable intermediates for further nucleophilic substitution reactions. nih.gov Similarly, this compound is expected to exhibit high selectivity for primary alcohols in polyhydroxylated compounds due to reduced steric hindrance.

The sulfonyl group, introduced via reagents like this compound, serves a dual purpose in synthesis: it can act as either an activating group or a protecting group. chem-station.comontosight.ai

As an activating group , the primary role is to convert a poor leaving group, such as a hydroxyl group in an alcohol, into an excellent leaving group (a sulfonate ester). youtube.compearson.com This "activation" facilitates subsequent nucleophilic substitution or elimination reactions that would otherwise be unfeasible. youtube.com The reaction of an alcohol with a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270), is a standard method for this conversion. youtube.com

As a protecting group , the sulfonyl moiety is particularly effective for amines and phenols. chem-station.comresearchgate.net Reacting an amine with a sulfonyl chloride forms a stable sulfonamide. This transformation reduces the nucleophilicity and basicity of the amine, protecting it from undesired reactions while other parts of the molecule are modified. chem-station.com The resulting sulfonamides are stable under a variety of acidic and basic conditions. chem-station.com Similarly, electron-rich phenols can be protected against oxidation by conversion to their sulfonate esters. chem-station.com The robust nature of the sulfonyl group makes it a reliable choice for multi-step syntheses where stability is paramount. chem-station.comgoogle.com

Role as a Leaving Group Precursor in Multi-Step Syntheses

One of the most fundamental applications of sulfonyl chlorides in organic synthesis is their use as precursors to excellent leaving groups. youtube.compearson.com The hydroxyl group of an alcohol is inherently a poor leaving group. However, its reaction with a sulfonyl chloride, such as this compound, in the presence of a non-nucleophilic base, converts it into a sulfonate ester (e.g., a mesylate or tosylate). youtube.com This sulfonate anion is a very stable species and therefore an excellent leaving group, comparable in its leaving group ability to halides.

This conversion is a critical step in many synthetic sequences, enabling a host of subsequent reactions. The formation of the sulfonate ester occurs with retention of the stereochemistry at the carbon atom bearing the alcohol, as the C-O bond is not broken in this step. youtube.com The activated substrate can then undergo nucleophilic substitution (Sₙ2) or elimination (E2) reactions under mild conditions.

Table 1: Common Sulfonate Leaving Groups Derived from Sulfonyl Chlorides

| Sulfonyl Chloride | Resulting Sulfonate Ester | Abbreviation |

|---|---|---|

| Methanesulfonyl chloride | Methanesulfonate | Ms |

| p-Toluenesulfonyl chloride | p-Toluenesulfonate | Ts |

| Trifluoromethanesulfonyl chloride | Trifluoromethanesulfonate | Tf |

This table illustrates common sulfonyl chlorides and the corresponding sulfonate esters they form, which are excellent leaving groups in organic synthesis. wikipedia.org

Catalysis in Synthetic Methodologies Utilizing this compound

While sulfonyl chlorides are typically viewed as reagents, they are integral to various catalytic processes, either as a substrate that is transformed or as a modifying agent for a catalyst support.

Recent advancements have seen the development of photoredox-catalyzed methods that utilize sulfonyl chlorides. For instance, a general photoredox-catalyzed hydrosulfonylation of alkenes using sulfonyl chlorides has been developed. nih.gov This reaction, which can be facilitated by an iridium photocatalyst, allows for the direct addition of a sulfonyl group and a hydrogen atom across a double bond, providing access to a wide range of sulfones. nih.gov

In another catalytic approach, copper catalysts have been used for the synthesis of activated sulfonate esters from boronic acids and a sulfur dioxide source, which are then converted to the esters. chemistryviews.org Such methods provide alternatives to the direct use of potentially unstable sulfonyl chlorides. chemistryviews.org Furthermore, sulfonyl chloride-modified materials have been used as catalysts themselves. A lignin-based porous carbon support, functionalized with sulfonyl chloride groups and complexed with metal phthalocyanine, has been shown to be an effective catalyst for the oxidative degradation of lignin. mdpi.com

Synthesis of Heterocyclic Frameworks and Complex Molecules

Sulfonyl chlorides are pivotal starting materials for the synthesis of sulfonamides, a class of compounds that are core components of numerous heterocyclic drugs, including antimicrobial and anti-diabetic agents. cbijournal.com The synthesis typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.com

The development of modular routes to heterocyclic sulfonyl chlorides and their subsequent conversion to sulfonamides is an active area of research. nih.govacs.org One method describes the preparation of heteroaryl sulfonamides from organozinc reagents and 2,4,6-trichlorophenyl chlorosulfate, which generates a sulfonyl chloride equivalent in situ. nih.govacs.org Another established process for creating heterocyclic sulfonyl chlorides involves the chlorination of substituted benzylmercapto compounds in an aqueous acid solution, followed by treatment with ammonia (B1221849) to yield the corresponding sulfonamide. google.com These methods enable the construction of complex heterocyclic frameworks, such as thiadiazoles and benzothiazoles, which are of significant interest in medicinal chemistry. google.com

Contribution to Novel Reaction Methodologies in Contemporary Organic Chemistry

The field of organic synthesis is constantly evolving, and sulfonyl chlorides remain at the forefront of new reaction development. Beyond their classical roles, they are now employed in innovative, catalyzed transformations. Visible-light-mediated reactions have emerged as a powerful tool, enabling the radical hydrosulfonylation of alkenes with sulfonyl chlorides under mild conditions. nih.gov This approach has even been applied to the late-stage functionalization of biologically active molecules. nih.gov

Furthermore, to circumvent the high reactivity and potential instability of some sulfonyl chlorides, stable mimics have been developed. Pentafluorophenyl sulfonate esters, for example, can be used as effective substitutes and can be synthesized via copper-catalyzed reactions of boronic acids. chemistryviews.org The development of continuous flow protocols for synthesizing sulfonyl chlorides from thiols and disulfides represents another significant advance, offering improved safety and control over these highly exothermic reactions. rsc.org These novel methodologies expand the synthetic chemist's toolbox, allowing for more efficient and versatile use of the sulfonyl group in complex molecule synthesis. magtech.com.cnnih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methanesulfonyl chloride |

| p-Toluenesulfonyl chloride |

| Trifluoromethanesulfonyl chloride |

| p-Nitrobenzenesulfonyl chloride |

| Cellulose acetate |

| 6-chloro-6-deoxycellulose ester |

| Sulfonamide |

| Sulfonate ester |

| Phenylmethanesulfonyl chloride |

| 2,4,6-trichlorophenyl chlorosulfate |

| Boronic acid |

| Pentafluorophenyl sulfonate ester |

| Thiol |

| Disulfide |

| Thiadiazole |

| Benzothiazole |

Stereochemical Investigations of Reactions Involving Oxan 2 Ylmethanesulfonyl Chloride

Computational and Theoretical Chemistry Studies of Oxan 2 Ylmethanesulfonyl Chloride

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

The oxane (tetrahydropyran) ring in Oxan-2-ylmethanesulfonyl chloride is flexible and can adopt various conformations, such as chair and boat forms. wikipedia.org Molecular Dynamics (MD) simulations are a powerful computational tool to explore this conformational landscape over time. rsc.orgresearchgate.net By simulating the motion of atoms and molecules, MD can reveal the preferred conformations and the energy barriers between them.

MD simulations are particularly valuable for studying the influence of the solvent on the molecule's structure and reactivity. rsc.org By explicitly including solvent molecules in the simulation box, it is possible to model solute-solvent interactions, such as hydrogen bonding. This is crucial for understanding reactions in solution, as the solvent can stabilize reactants, products, or transition states, thereby affecting reaction rates and pathways. For instance, MD simulations could model the solvation of this compound in water to study hydrolysis processes. researchgate.netresearchgate.net

Modeling of Reaction Pathways, Transition States, and Intermediates

A primary application of computational chemistry is the elucidation of reaction mechanisms. For this compound, which contains a reactive sulfonyl chloride group, theoretical modeling can map out the potential energy surface for its reactions, such as nucleophilic substitution. mdpi.commdpi.com

This process involves:

Identifying Reactants and Products: The starting materials and final products of the reaction are defined.

Locating Transition States (TS): The transition state is the highest energy point along the reaction coordinate. Computational algorithms can search for and optimize the geometry of the TS. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state.

Identifying Intermediates: Any stable species that are formed and consumed during the reaction are identified and their geometries optimized.

Development of Theoretical Models for Selectivity Prediction

In cases where a reaction can lead to multiple products, computational chemistry can be used to predict the selectivity (chemo-, regio-, or stereoselectivity). Since this compound is a chiral molecule, predicting stereoselectivity in its reactions with other chiral molecules is of significant interest.

Theoretical models for selectivity prediction typically involve comparing the activation energies of the competing reaction pathways. The pathway with the lower activation energy is kinetically favored and will lead to the major product. By calculating the energies of the different transition states leading to different stereoisomers, for example, the diastereomeric ratio of the products can be predicted. These predictions can guide experimental efforts to optimize reaction conditions for desired outcomes. nih.govnih.govd-nb.inforesearchgate.net

Computational Analysis of Catalytic Systems Employing this compound

Catalysts can significantly alter the rate and selectivity of chemical reactions. Computational methods are instrumental in understanding how catalysts function at a molecular level. If this compound were to be used in a catalyzed reaction, computational analysis could be employed to study the catalytic cycle.

This analysis would involve modeling the interaction of the substrate with the catalyst, including the formation of catalyst-substrate complexes. By calculating the energy profile of the catalyzed reaction pathway and comparing it to the uncatalyzed pathway, the role of the catalyst in lowering the activation energy can be quantified. Such studies can also shed light on the origin of catalyst-induced selectivity. For sulfonyl chlorides in general, computational studies could investigate mechanisms in photocatalytic systems or solvation bifunctional catalysis. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Characterization of Oxan 2 Ylmethanesulfonyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including the reaction products of oxan-2-ylmethanesulfonyl chloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In a typical ¹H NMR spectrum of a sulfonamide derivative formed from this compound, the protons on the tetrahydropyran (B127337) (oxane) ring and the methylene (B1212753) bridge (CH₂) adjacent to the sulfonyl group exhibit characteristic chemical shifts and coupling patterns. The deshielding effect of the sulfonyl group results in the methylene protons appearing at a downfield chemical shift, often around 3.68 ppm. acdlabs.com The protons on the oxane ring itself will appear in the region typical for cyclic ethers, generally between 3.0 and 4.0 ppm, with their exact shifts and multiplicities depending on their stereochemical relationship (axial vs. equatorial) and coupling to neighboring protons.

The ¹³C NMR spectrum is equally informative. The carbon of the CH₂ group bonded to the sulfur atom is significantly deshielded. nih.gov The carbons within the oxane ring show distinct signals, with the carbon atom adjacent to the ring oxygen (C6) appearing at a characteristic downfield shift. For instance, in related tetrahydropyran systems, carbons adjacent to the oxygen appear around δ 65-80 ppm. rsc.org

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for a Generic Oxan-2-ylmethanesulfonyl Derivative

| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Notes |

| -CH₂-SO₂- | 3.5 - 3.8 | 55 - 65 | Deshielded by the adjacent sulfonyl group. |

| Oxane H-2 | 3.5 - 4.0 | 75 - 85 | Proton on the carbon bearing the substituent. |

| Oxane H-6 (axial) | ~3.4 | ~68 | Shielded relative to the equatorial proton. |

| Oxane H-6 (equatorial) | ~3.9 | ~68 | Deshielded relative to the axial proton. |

| Other Oxane Protons | 1.4 - 2.0 | 20 - 35 | Complex multiplets in the aliphatic region. |

Note: Exact chemical shifts are highly dependent on the solvent, concentration, and the specific nature of the 'R' group in the resulting sulfonamide (R-NH-SO₂-CH₂-Oxan).

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While 1D NMR provides fundamental data, complex structures often require advanced techniques for unambiguous assignment. harvard.edu

2D NMR Spectroscopy: Two-dimensional NMR experiments are indispensable for establishing the connectivity and spatial relationships within derivatives of this compound. tandfonline.com

COSY (Correlation Spectroscopy): A homonuclear COSY experiment maps the coupling relationships between protons (¹H-¹H). It is used to trace the proton network through the oxane ring and confirm the connectivity between the C2 proton and the adjacent methylene protons of the side chain. tandfonline.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. tandfonline.comtandfonline.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is critical for identifying quaternary carbons and piecing together the molecular skeleton. For example, it can show correlations from the methylene protons of the sulfonyl side chain to the C2 and C3 carbons of the oxane ring. nih.govtandfonline.com

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space, providing crucial information about the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the tetrahydropyran ring. tandfonline.comtandfonline.com

Solid-State NMR (ssNMR): For derivatives that are crystalline, ssNMR provides structural information in the solid phase. researchgate.net This technique is sensitive to the local environment and can distinguish between different polymorphs (crystal forms). It can also provide insights into molecular dynamics in the solid state, such as the motion of the aromatic rings in some sulfonamide structures. researchgate.net By combining ssNMR with X-ray crystallography data and quantum-chemical calculations, a complete assignment of ¹³C and ¹H signals in the solid state can be achieved. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with very high accuracy. rsc.org For a derivative of this compound, HRMS can measure the mass of the molecular ion to within a few parts per million (ppm), allowing for the unambiguous confirmation of its chemical formula.

In addition to accurate mass measurement, tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation analysis. When the protonated molecular ion [M+H]⁺ of a derivative is isolated and subjected to collision-induced dissociation (CID), it breaks apart into characteristic product ions. For sulfonamide derivatives, fragmentation pathways can be complex. Common fragmentations include:

Cleavage of the S-N bond: This is a very common pathway for sulfonamides.

Cleavage of the C-S bond: This would result in the loss of the oxan-2-ylmethyl group.

Loss of SO₂: The extrusion of sulfur dioxide (a loss of 64 Da) is a known fragmentation pathway for some aromatic sulfonamides, often involving a rearrangement. nih.gov

Fragmentation of the Tetrahydropyran Ring: The oxane ring can undergo ring-opening or cleavages, leading to characteristic neutral losses or charged fragments.

Table 2: Predicted HRMS Data and Potential Fragments for a Hypothetical Derivative: N-benzyl-1-(oxan-2-yl)methanesulfonamide

| Ion/Fragment | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₃H₂₀NO₃S⁺ | 270.1158 | Protonated molecular ion |

| [M+Na]⁺ | C₁₃H₁₉NNaO₃S⁺ | 292.0978 | Sodium adduct |

| [M+H - SO₂]⁺ | C₁₃H₂₀NO⁺ | 206.1539 | Loss of sulfur dioxide |

| [C₇H₈N]⁺ | C₇H₈N⁺ | 106.0651 | Fragment from S-N cleavage (benzylamine ion) |

| [C₆H₁₁O₂S]⁺ | C₆H₁₁O₂S⁺ | 147.0474 | Fragment from S-N cleavage (sulfonyl moiety) |

| [C₆H₁₁O]⁺ | C₆H₁₁O⁺ | 99.0804 | Oxan-2-ylmethyl cation from C-S cleavage |

Note: The observed fragments and their relative intensities depend on the specific structure and the MS/MS conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying functional groups within a molecule. nih.gov The spectra of this compound derivatives are characterized by absorption bands corresponding to the sulfonyl and tetrahydropyran moieties.

Functional Group Identification:

Sulfonyl Group (SO₂): Sulfonyl chlorides and their sulfonamide derivatives exhibit two very strong and characteristic stretching vibrations. acdlabs.com The asymmetric (νas) and symmetric (νs) S=O stretches typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.commdpi.com

Tetrahydropyran Ring (C-O-C): The cyclic ether structure gives rise to a strong C-O-C asymmetric stretching band, usually found in the 1070-1150 cm⁻¹ region. mdpi.com

Aliphatic C-H: Stretching vibrations for the CH₂ and CH groups of the oxane ring and the methylene bridge appear just below 3000 cm⁻¹. acdlabs.com

Conformational Analysis: Vibrational spectroscopy can also provide clues about the molecule's three-dimensional structure. The tetrahydropyran ring typically adopts a chair conformation. The vibrational frequencies of certain skeletal modes of the ring are sensitive to this conformation and the axial or equatorial position of its substituents. rsc.org Detailed analysis, often supported by quantum-chemical calculations, can help to characterize the vibrational motions of the molecule's backbone and identify the most stable conformer(s). rsc.orgresearchgate.net

Table 3: Key Vibrational Frequencies for Oxan-2-ylmethanesulfonyl Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| SO₂ (Sulfonyl) | Asymmetric stretch | 1370 - 1410 | Strong |

| SO₂ (Sulfonyl) | Symmetric stretch | 1166 - 1204 | Strong |

| C-O-C (Ether) | Asymmetric stretch | 1070 - 1150 | Strong |

| C-S | Stretch | 650 - 750 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium-Strong |

Advanced Chromatographic-Mass Spectrometric Coupling (e.g., LC-MS/MS) for Complex Mixture Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of complex mixtures containing derivatives of this compound. researchgate.net This hyphenated method combines the superior separation capabilities of LC with the high sensitivity and selectivity of MS/MS detection. qub.ac.uknih.gov

In a typical workflow, a reaction mixture is injected into an LC system. A reversed-phase column (e.g., C18 or Phenyl-Hexyl) is often used to separate the components based on their polarity. qub.ac.uk The eluent from the column is then directed into the ion source of a mass spectrometer (e.g., an electrospray ionization, ESI, source), where the molecules are ionized. The mass spectrometer can then be operated in several modes:

Full Scan MS: To detect all ions within a given mass range, providing a survey of the mixture's components.

Selected Ion Monitoring (SIM): To selectively monitor for the expected m/z of the target derivative, increasing sensitivity.

Product Ion Scan (MS/MS): To isolate the molecular ion of a compound separated by the LC and fragment it to obtain a characteristic fragmentation pattern, which serves as a structural fingerprint for confirmation. mdpi.com

This approach is invaluable for identifying the main reaction product, quantifying its yield, and detecting any isomers, byproducts, or unreacted starting materials in a single analytical run.

Derivatization Strategies for Enhanced Detection Sensitivity and Selectivity

This compound is itself a derivatizing reagent, used to tag molecules containing suitable functional groups (e.g., primary and secondary amines, phenols) to form stable sulfonamides or sulfonate esters. nih.govresearchgate.netenamine.net This process can be considered a derivatization strategy for the analyte being targeted.

The reaction of an analyte, such as a phenolic compound or a secondary amine, with this compound introduces the oxan-2-ylmethanesulfonyl moiety. nih.govnih.gov This derivatization serves several analytical purposes:

Improved Ionization Efficiency: Many analytes have poor ionization efficiency in ESI-MS. The sulfonyl group can significantly enhance the response in the mass spectrometer, particularly in positive-ion mode, leading to the formation of intense [M+H]⁺ ions. nih.govresearchgate.net

Enhanced Chromatographic Retention: The derivatization alters the polarity of the analyte, which can be used to improve its retention and peak shape on a reversed-phase LC column.

Selective Detection: The resulting derivative will produce characteristic fragment ions in MS/MS mode, such as those related to the sulfonyl group or the oxane ring. This allows for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM), even in complex biological or environmental matrices. mdpi.comresearchgate.net

For example, sulfonyl chlorides like 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) and dansyl chloride are widely used to derivatize phenols and steroidal estrogens to enhance their detection by LC-ESI-MS/MS. nih.govresearchgate.net Similarly, reacting this compound with a target amine would yield a stable sulfonamide that is amenable to sensitive analysis by LC-MS/MS. nih.govnih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its crystalline solid state. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation and configuration of the molecule. nih.govmdpi.com

For derivatives of this compound, which are chiral at the C2 position of the oxane ring, single-crystal X-ray analysis can determine the absolute stereochemistry. The analysis reveals:

Conformation of the Tetrahydropyran Ring: It can confirm the expected chair conformation of the oxane ring and the precise axial or equatorial orientation of the -CH₂SO₂Cl substituent. nih.gov

Molecular Packing: It shows how the molecules are arranged in the crystal lattice and identifies intermolecular interactions such as hydrogen bonds (e.g., N-H···O=S in sulfonamides) or C-H···O interactions, which stabilize the crystal structure. nih.gov

Structural Parameters: Provides exact bond lengths and angles, which can be compared with theoretical values from quantum-chemical calculations. rsc.org

Table 4: Representative Crystallographic Data for a Tetrahydropyran Sulfonyl Derivative

| Parameter | Example Value | Reference |

| Crystal System | Monoclinic | rsc.org |

| Space Group | P2₁/n | rsc.org |

| a (Å) | 12.4097 | rsc.org |

| b (Å) | 9.8815 | rsc.org |

| c (Å) | 14.6434 | rsc.org |

| β (°) | 90.954 | rsc.org |

| Volume (ų) | 1774.09 | rsc.org |

| Z (molecules/cell) | 4 | rsc.org |

| Dihedral Angle (Aromatic Rings) | 50.13° | nih.gov |

Note: Data are from a representative structure, 2-(4-Methoxyphenyl)-5-methylene-3-(toluene-4-sulfonyl)tetrahydropyran, and are for illustrative purposes. rsc.org The dihedral angle is from 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline. nih.gov

Advanced Surface and Bulk Characterization Techniques (e.g., SEM, TEM, XPS) for Material Applications

The development of novel materials incorporating derivatives of this compound necessitates a comprehensive understanding of their structural and chemical properties at various length scales. Advanced analytical techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Photoelectron Spectroscopy (XPS) are indispensable tools for elucidating the morphology, internal structure, and surface chemistry of these materials. Such detailed characterization is crucial for establishing structure-property relationships and optimizing their performance in various applications.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at the micro- and nanoscale. In the context of polymers derived from or functionalized with this compound derivatives, SEM provides critical insights into the surface morphology, which can influence properties such as wettability, adhesion, and biocompatibility.

For instance, in the study of polymer blends or composites, SEM can reveal the phase separation and distribution of different components. The morphology of polymer networks can be significantly influenced by various factors during polymerization. For example, in epoxy resin-based polymer dispersed liquid crystal (PDLC) films, the concentration of a catalyst like Triethanolamine can affect the domain sizes and their distribution within the polymer matrix. As the catalyst concentration increases, a corresponding increase in epoxy domain sizes and a narrower size distribution of liquid crystal domains can be observed, which is a critical factor for the performance of PDLC devices. researchgate.net

In a hypothetical scenario involving a polymer film containing pendant this compound moieties, SEM analysis could be employed to assess the surface roughness and porosity. For example, a study on ternary polymer blends demonstrated the use of SEM to confirm the morphology predicted by spreading coefficients and interfacial energy concepts. nih.gov Similarly, for materials designed for controlled release or as scaffolds for tissue engineering, SEM can visualize the pore structure and surface texture, which are critical for their function.

To illustrate, the following table summarizes hypothetical SEM observations for a series of polymer films based on a derivative of this compound, highlighting the influence of processing conditions on surface morphology.

| Sample ID | Polymer Composition | Processing Condition | SEM Observation |

| POX-1 | Homopolymer of an acrylate (B77674) monomer with a pendant Oxan-2-ylmethanesulfonyl group | Spin-coated from THF | Smooth, featureless surface with a root-mean-square (RMS) roughness of approximately 5 nm. |

| POX-2 | Blend of POX-1 with Polystyrene (50:50 w/w) | Solution cast from Toluene | Clear phase separation with spherical domains of POX-1 (0.5-2 µm in diameter) dispersed in a continuous PS matrix. |

| POX-3 | POX-1 cross-linked with a diamine | Cured at 120 °C for 2h | Microporous structure with an average pore size of 500 nm and interconnected porosity. |

| POX-4 | Block copolymer of POX-1 and Poly(ethylene glycol) | Self-assembled in water | Formation of spherical micelles with a hydrodynamic radius of approximately 100 nm. |

Transmission Electron Microscopy (TEM) for Internal Structure Visualization

While SEM provides surface information, Transmission Electron Microscopy (TEM) is employed to investigate the internal structure of materials at a higher resolution. For materials derived from this compound, TEM can reveal details about the dispersion of nanoparticles in a polymer matrix, the internal morphology of self-assembled structures, or the crystalline nature of the material.

In the case of block copolymers containing tetrahydropyran units, which are analogous to the oxane structure, TEM is crucial for visualizing the intricate morphologies that form upon self-assembly. For the PEG44-PTA5 block copolymer, cryo-TEM was used to confirm the internal structures of the self-assembled morphologies. acs.org These observations revealed bilayer structures for vesicles and bicontinuous internal structures for the nanospheres, which were formed under different solvent conditions. acs.org Such detailed visualization is essential for understanding how molecular design and processing parameters translate into specific nanoscale architectures.

The study of block copolymer self-assembly has shown that a wide array of morphologies can be obtained, including spheres, cylinders, lamellae, and vesicles. mdpi.com TEM is the primary technique for identifying these structures. For example, TEM images of amphiphilic PSm-b-PAAn copolymers have shown a transition from spherical micelles to rods, lamellae, and vesicles by varying the block copolymer composition. mdpi.com

The following table presents hypothetical TEM findings for a material system based on a derivative of this compound, illustrating the type of information that can be obtained.

| Sample ID | Material System | TEM Observation |

| POX-NC-1 | Nanocomposite of POX-1 with 5 wt% silica (B1680970) nanoparticles | Well-dispersed, individual silica nanoparticles (average diameter 20 nm) within the polymer matrix with no significant agglomeration. |

| POX-BCP-1 | Block copolymer of an Oxan-2-ylmethanesulfonyl derivative and Polyisoprene | Lamellar morphology with alternating domains of the two blocks. The lamellar spacing is approximately 30 nm. |

| POX-BCP-2 | Same as POX-BCP-1 but with a different block ratio | Cylindrical morphology with the polyisoprene block forming cylinders in a matrix of the Oxan-2-ylmethanesulfonyl derivative-containing block. Cylinder diameter is around 15 nm. |

| POX-Cryo | Self-assembled POX-4 in aqueous solution | Cryo-TEM reveals hollow, spherical vesicles (polymersomes) with a membrane thickness of approximately 10 nm. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For materials involving this compound derivatives, XPS is particularly useful for confirming successful surface modification or functionalization, as it can detect the presence of sulfur and chlorine, and determine their chemical environment.

When a surface is functionalized with a sulfonyl chloride, the high-resolution XPS spectrum of the S 2p region is of particular interest. The binding energy of the S 2p peak is indicative of the oxidation state of the sulfur atom. For a sulfonamide group, which would form if the sulfonyl chloride reacts with an amine-functionalized surface, the S 2p peak is expected at a binding energy of around 168.8 eV. The N 1s spectrum would also show changes, with the appearance of a peak corresponding to the amide functionality.

XPS can also be used to perform depth-profiling analysis to understand the chemical composition as a function of depth into the material. nih.gov This is particularly valuable for analyzing thin films, coatings, and interfaces. For instance, in a study of polymer brushes, XPS depth-profiling was used to characterize the spatial distribution of functional groups within the brush layer. nih.gov

The following table provides hypothetical XPS data for a silicon wafer surface before and after functionalization with this compound. This data illustrates how XPS can be used to verify the success of a surface reaction.

| Element | Surface State | Binding Energy (eV) | Atomic Concentration (%) | Chemical State Assignment |

| Si 2p | Unmodified | 99.3, 103.2 | 45.5 | Si-Si, SiO₂ |

| O 1s | Unmodified | 532.5 | 54.5 | SiO₂ |

| C 1s | Functionalized | 284.8, 286.5 | 35.2 | C-C/C-H, C-O (from the oxane ring) |

| O 1s | Functionalized | 532.8 | 40.1 | C-O, S=O |

| S 2p | Functionalized | 169.1 | 10.5 | R-SO₂-Cl |

| Cl 2p | Functionalized | 200.5 | 14.2 | R-SO₂-Cl |

This comprehensive characterization using SEM, TEM, and XPS provides a multi-faceted understanding of materials derived from this compound, which is essential for their rational design and application in advanced technologies.

Emerging Research Frontiers and Future Directions

Integration into Continuous Flow Synthesis and Microfluidic Systems

Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, scalability, and reaction control. The integration of sulfonyl chlorides into flow systems is an area of active development. A significant future direction for oxan-2-ylmethanesulfonyl chloride would be its use as a reagent in such systems. Research could focus on developing flow protocols for the sulfonylation of alcohols, amines, and other nucleophiles. The development of continuous flow synthesis for N-sulfonyl-1,2,3-triazoles has demonstrated the feasibility of using complex sulfonyl-containing reagents in these setups. nih.gov Investigating the kinetics and reaction parameters for this compound in a microfluidic environment could lead to highly efficient and automated syntheses of novel sulfonates and sulfonamides, leveraging the benefits of precise temperature and mixing control inherent to flow reactors.

Development of Sustainable and Environmentally Benign Synthetic Methodologies

Modern chemical synthesis places a strong emphasis on green chemistry principles. Future research on this compound should include the development of sustainable methods for its own synthesis and its application in other processes. Current green approaches for synthesizing sulfonyl chlorides often focus on avoiding hazardous reagents like chlorine gas by using alternatives such as N-chlorosuccinimide (NCS) with S-alkylisothiourea salts. organic-chemistry.orgresearchgate.net Applying these environmentally friendly methods to produce this compound from (oxan-2-yl)methanol derivatives would be a significant step forward. Furthermore, exploring its use in aqueous conditions or with recyclable solvent systems would enhance its green chemistry profile, a critical consideration for its adoption in industrial and pharmaceutical synthesis. organic-chemistry.org

Exploration in Advanced Materials Science Applications

The incorporation of the oxane ring, a common structural motif, suggests that this compound could serve as a valuable building block in materials science. A key research frontier is the use of this compound to functionalize polymer backbones or other material scaffolds. By reacting it with hydroxyl- or amine-functionalized polymers, the oxane moiety could be introduced as a side chain, potentially modifying the material's physical properties, such as solubility, hydrophilicity, and thermal stability. This could be particularly relevant in the development of new biocompatible polymers or functional coatings. While general sulfonyl chlorides are used to create polymers and dendrimers, the specific contribution of the oxanylmethyl group in this context remains to be explored. organic-chemistry.org

Potential in Bio-conjugation Chemistry and Chemical Biology Probes

Sulfonyl-containing compounds are increasingly used in chemical biology. While sulfonyl fluorides are more commonly employed as covalent probes for protein modification, the reactivity of sulfonyl chlorides presents another avenue for investigation. rsc.org A major future direction would be to explore this compound as a reagent for bioconjugation, reacting with specific amino acid residues like lysine (B10760008) on proteins. cam.ac.uk The oxane ring could impart increased water solubility and biocompatibility to the resulting conjugate. Furthermore, modifying the oxane ring with reporter tags (e.g., fluorophores, biotin) prior to converting it to the sulfonyl chloride could generate novel chemical biology probes for identifying protein targets or studying biological systems. mdpi.com The development of such probes would be a significant contribution, expanding the toolbox available for chemical biologists.

Investigation of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of methanesulfonyl chloride is well-documented, primarily involving nucleophilic substitution to form sulfonates and sulfonamides. organic-chemistry.orgarkema.com However, the presence of the adjacent oxane ring in this compound could lead to novel reactivity. An exciting research frontier would be to investigate whether the ring oxygen can participate in or influence reactions at the sulfonyl chloride center. This could potentially lead to intramolecular cyclizations, ring-opening reactions, or other unprecedented transformations under specific conditions. Exploring its reactions with a wide range of substrates beyond simple alcohols and amines could uncover unique reaction pathways, expanding the synthetic utility of this reagent beyond its expected role as a simple sulfonating agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Oxan-2-ylmethanesulfonyl chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via sulfonation of the corresponding oxolane precursor. Common methods include:

-

Thionyl Chloride Reaction : Reacting the sulfonic acid derivative with thionyl chloride (SOCl₂) under anhydrous conditions at 0–5°C, followed by purification via vacuum distillation .

-

Phosgene-Based Chlorination : Using phosgene (COCl₂) in dichloromethane with catalytic dimethylformamide (DMF), yielding high-purity product but requiring stringent safety protocols .

-

Optimization Tips : Yield and purity depend on temperature control (exothermic reactions), stoichiometric excess of chlorinating agents, and inert atmospheres to prevent hydrolysis .

- Data Table :

| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|---|

| SOCl₂ | Thionyl chloride, DMF | 0–5 | 75–85 | ≥95 | Moisture sensitivity |

| COCl₂ | Phosgene, DCM | 25–30 | 80–90 | ≥98 | Toxicity handling |

Q. How does this compound react with nucleophiles, and what factors dictate product selectivity?

- Methodological Answer : The sulfonyl chloride group is highly electrophilic, reacting with nucleophiles (e.g., amines, alcohols) via nucleophilic substitution. Key factors include:

- Nucleophile Strength : Primary amines react faster than alcohols due to higher nucleophilicity, forming sulfonamides .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity by stabilizing transition states .

- Steric Hindrance : Bulky substituents on the oxolane ring may slow reaction kinetics but improve regioselectivity .

- Example Protocol : For sulfonamide formation, mix equimolar this compound and amine in dry THF at 0°C, then warm to room temperature. Monitor via TLC (Rf shift) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics of this compound under varying conditions?

- Methodological Answer : Contradictions often arise from differences in solvent polarity, temperature, or impurities. To address this:

Meta-Analysis : Use heterogeneity metrics (e.g., I² statistic) to quantify variability across studies .

Controlled Replication : Systematically vary one parameter (e.g., solvent) while holding others constant.

Kinetic Profiling : Employ stopped-flow spectroscopy or NMR to track real-time reaction progress .

- Case Study : Conflicting reports on hydrolysis rates in aqueous acetonitrile were resolved by identifying trace water in "anhydrous" solvents as a critical variable .

Q. What strategies optimize the stability of this compound in long-term storage for experimental reproducibility?

- Methodological Answer : Stability is compromised by moisture and thermal degradation. Recommended practices:

- Storage : Store under argon at –20°C in amber glass vials with molecular sieves (3Å) .

- Purity Monitoring : Regular NMR or FTIR checks for hydrolysis (e.g., –SO₂Cl → –SO₃H peaks) .

- Formulation : Prepare stock solutions in anhydrous DMF or DCM to minimize decomposition during use .

Q. How does the oxolane ring conformation influence the reactivity of this compound in stereoselective syntheses?

- Methodological Answer : The chair conformation of the oxolane ring directs sulfonyl chloride orientation, affecting stereochemical outcomes:

- Axial vs. Equatorial Positioning : Axial sulfonyl groups exhibit higher reactivity due to reduced steric hindrance .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition-state geometries to guide substrate design .

- Experimental Validation : Compare diastereomeric excess (de) in reactions with chiral amines using HPLC with chiral stationary phases .

Comparative Analysis of Analogous Compounds

| Compound | Structural Feature | Reactivity with Amines (k, M⁻¹s⁻¹) | Applications |

|---|---|---|---|

| This compound | Oxolane ring, –SO₂Cl | 2.5 × 10⁻³ | Peptide coupling, polymer crosslinking |

| 4-Methoxyoxan-4-ylmethanesulfonyl chloride | Methoxy substituent | 1.8 × 10⁻³ | Enhanced solubility in polar solvents |

| Methanesulfonyl chloride | No cyclic structure | 4.0 × 10⁻³ | Broad electrophilic applications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.